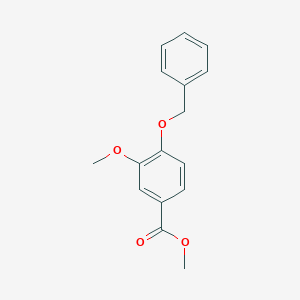

Methyl 4-(benzyloxy)-3-methoxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methoxy-4-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-15-10-13(16(17)19-2)8-9-14(15)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGZHXRPIFVQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407895 | |

| Record name | Methyl 4-(benzyloxy)-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56441-97-5 | |

| Record name | Methyl 4-(benzyloxy)-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of Methyl 4-(benzyloxy)-3-methoxybenzoate?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(benzyloxy)-3-methoxybenzoate is an organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is a key building block in the preparation of Cediranib, an antineoplastic agent that has shown promise in treating certain types of cancer. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

This section details the key physical and chemical characteristics of this compound. The data is compiled from various sources and presented for easy reference.

General Properties

This compound is an off-white solid at room temperature.[1] It is soluble in dichloromethane and ethyl acetate.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₄ | [2] |

| Molecular Weight | 272.29 g/mol | [2] |

| Appearance | Off-white solid | [1] |

| Predicted Boiling Point | 400.1 ± 30.0 °C | |

| Predicted Density | 1.153 ± 0.06 g/cm³ | |

| Solubility | Soluble in Dichloromethane (DCM) and Ethyl Acetate |

Crystal Structure

This compound crystallizes in the monoclinic system. The crystal structure reveals that the two aromatic rings are nearly perpendicular to each other.[2]

| Crystal System | Monoclinic | [2] |

| a | 5.2466 (7) Å | [2] |

| b | 17.973 (2) Å | [2] |

| c | 14.8785 (18) Å | [2] |

| β | 94.018 (3)° | [2] |

| Volume | 1399.6 (3) ų | [2] |

| Z | 4 | [2] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Synthesis of this compound[2]

Materials:

-

4-(benzyloxy)-3-methoxybenzoic acid (5 g, 19.36 mmol)

-

Methanol

-

Concentrated sulfuric acid (2 ml)

-

Saturated sodium bicarbonate solution

-

Dichloromethane

Procedure:

-

A solution of 4-(benzyloxy)-3-methoxybenzoic acid is slowly added to a solution of methanol and concentrated sulfuric acid.

-

The mixture is stirred for 12 hours at reflux.

-

After cooling, a saturated sodium bicarbonate solution is added to adjust the pH to 7.

-

Dichloromethane is added, and the mixture is filtered.

-

The organic phase is evaporated on a rotary evaporator to yield the title compound.

Experimental Workflow for Synthesis

Synthesis of this compound.

Chemical Reactivity and Stability

-

Stability: The compound is stable under normal conditions.[3]

-

Incompatible Materials: It is incompatible with strong oxidizing agents and strong bases.[3]

-

Conditions to Avoid: Exposure to air and moisture should be avoided.[3]

-

Hazardous Decomposition Products: Upon decomposition, it may produce carbon monoxide and carbon dioxide.[3]

Visualization of Logical Relationships

The following diagram illustrates the relationship between the starting material, the synthesis process, and the final product, highlighting its role as a pharmaceutical intermediate.

Relationship of Synthesis to Application.

References

Methyl 4-(benzyloxy)-3-methoxybenzoate CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-(benzyloxy)-3-methoxybenzoate, a key chemical intermediate in the synthesis of various pharmaceutical compounds and research molecules. This document details its chemical properties, synthesis protocols, and analytical data, presented in a format tailored for scientific and research applications.

Core Chemical Identifiers

| Identifier | Value |

| CAS Number | 56441-97-5[1] |

| Molecular Formula | C₁₆H₁₆O₄[1] |

| IUPAC Name | methyl 3-methoxy-4-(phenylmethoxy)benzoate[1] |

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, application in reactions, and for analytical characterization.

| Property | Value |

| Molecular Weight | 272.29 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 94-96 °C |

| Boiling Point | Not determined |

| Solubility | Soluble in dichloromethane, ethyl acetate, and acetone. Insoluble in water. |

Synthesis Protocol: Benzylation of Methyl Vanillate

The most common laboratory-scale synthesis of this compound involves the benzylation of methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate). Below is a detailed experimental protocol for this procedure.

Materials:

-

Methyl 4-hydroxy-3-methoxybenzoate (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetone or Dimethylformamide (DMF)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: To a round-bottom flask, add methyl 4-hydroxy-3-methoxybenzoate and acetone (or DMF). Stir the mixture at room temperature until the starting material is fully dissolved.

-

Addition of Base: Add potassium carbonate to the solution. The mixture will become a suspension.

-

Addition of Benzylating Agent: Slowly add benzyl bromide to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to reflux (for acetone) or at 60-70 °C (for DMF) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Extraction: Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water and brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford this compound as a crystalline solid.

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway for the preparation of this compound.

Caption: Synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a crucial building block in organic synthesis. Its primary application is as a protected form of methyl vanillate, where the phenolic hydroxyl group is masked with a benzyl group. This protection strategy allows for chemical modifications on other parts of the molecule without affecting the hydroxyl group. The benzyl protecting group can be readily removed under standard hydrogenolysis conditions.

This compound is a key intermediate in the synthesis of various biologically active molecules, including:

-

Pharmaceutical Ingredients: It is utilized in the multi-step synthesis of certain drug candidates targeting a range of therapeutic areas.

-

Natural Product Synthesis: It serves as a precursor in the total synthesis of complex natural products that feature the vanilloid scaffold.

-

Probe Molecules: It is used to create chemical probes for studying biological pathways and protein functions.

Due to its versatile chemical nature and its role in the synthesis of high-value compounds, this compound remains an important molecule for professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

References

Spectroscopic and Analytical Profile of Methyl 4-(benzyloxy)-3-methoxybenzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for Methyl 4-(benzyloxy)-3-methoxybenzoate, a key intermediate in organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields by consolidating available data and outlining standard experimental protocols.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C16H16O4 and a molecular weight of 272.29 g/mol .[1] The compound, identified by the CAS Number 56441-97-5, has a reported boiling point of 400.1 ± 30.0 °C at 760 mmHg.[2][3]

| Property | Value | Reference |

| CAS Number | 56441-97-5 | [2][3] |

| Molecular Formula | C16H16O4 | [1] |

| Molecular Weight | 272.29 g/mol | [1] |

| Boiling Point | 400.1 ± 30.0 °C | [2][3] |

| Physical Form | Solid | [3] |

| Purity | 98% | [3] |

Spectroscopic Data

While specific experimental spectra for this compound are not broadly available in the public domain, this section outlines the expected spectroscopic characteristics based on its chemical structure and provides tables for data insertion upon experimental determination. A Certificate of Analysis for a commercial sample of this compound has noted that its ¹H NMR spectrum is consistent with its structure, though the detailed data was not provided.[4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not available |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The solution must be homogeneous.

-

Instrumentation: Spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak or an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

A portion of the powder is placed in a pellet press, and pressure is applied to form a thin, transparent pellet.

-

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide on the Solubility of Methyl 4-(benzyloxy)-3-methoxybenzoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Methyl 4-(benzyloxy)-3-methoxybenzoate, an important intermediate in the synthesis of various compounds. Understanding its solubility is crucial for its synthesis, purification, and formulation in various applications, including drug development.

I. Solubility Profile

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and available information, a qualitative solubility profile can be summarized. The presence of a benzyl group and a methyl ester contributes to its affinity for a variety of organic solvents.

Below is a summary of the known and inferred solubility of this compound in common organic solvents.

| Solvent Class | Solvent | Solubility | Reference |

| Halogenated | Dichloromethane (DCM) | Soluble | [1] |

| Chloroform | Soluble | [2] | |

| Esters | Ethyl Acetate | Soluble | [1] |

| Alcohols | Ethanol | Soluble | [3] |

| Methanol | Soluble | [2] |

Note: "Soluble" indicates that the compound dissolves to a practical extent for common laboratory procedures such as reaction, extraction, and chromatography. For applications requiring specific concentrations, it is imperative to determine the quantitative solubility experimentally.

II. Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound in a specific solvent, the following equilibrium solubility method can be employed. This method is a standard procedure for determining the saturation concentration of a compound in a solvent at a given temperature.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of appropriate purity

-

Scintillation vials or other suitable sealed containers

-

Magnetic stirrer and stir bars or a shaker incubator

-

Thermostatically controlled environment (e.g., water bath, incubator)

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Place the vial in a thermostatically controlled shaker or on a magnetic stirrer at the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[4] The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To prevent changes in solubility due to temperature fluctuations, it is crucial to maintain the temperature of the solution during this step.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles. The filtration step should be performed quickly to minimize solvent evaporation.

-

Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

III. Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

IV. Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Polarity: The principle of "like dissolves like" is a primary determinant of solubility.[4] this compound has both polar (ester, ether) and non-polar (benzyl, aromatic rings) functionalities, contributing to its solubility in a range of solvents.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.[4] This is an important consideration for processes like recrystallization.

-

Solvent-Solute Interactions: Specific interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces between the solute and solvent molecules play a significant role in the dissolution process.

This guide provides a foundational understanding of the solubility of this compound. For any specific application, it is highly recommended to perform experimental verification of solubility.

References

The Lynchpin of Modern Pharmaceutical Synthesis: A Technical Guide to Methyl 4-(benzyloxy)-3-methoxybenzoate

For Immediate Release

A comprehensive technical guide detailing the pivotal role of Methyl 4-(benzyloxy)-3-methoxybenzoate in the synthesis of complex organic molecules has been released. This document serves as an essential resource for researchers, scientists, and professionals in drug development, offering an in-depth look at the applications, experimental protocols, and strategic importance of this versatile building block.

This compound, a derivative of vanillic acid, has emerged as a crucial intermediate in the synthesis of numerous high-value pharmaceutical compounds. Its unique structural features, including a protected phenol and a reactive ester group, make it an ideal starting material for the construction of elaborate molecular architectures, most notably in the development of targeted cancer therapies.

Core Applications in Drug Synthesis

This guide elucidates the central role of this compound as a key starting material in the synthesis of several kinase inhibitors. A prime example is its application in the synthesis of Cediranib , a potent VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitor. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, allowing for selective modifications at other positions of the molecule before its strategic removal in the final stages of the synthesis.

The versatility of this compound is further demonstrated in synthetic routes analogous to those for other targeted therapies like Gefitinib and Bosutinib. The core phenyl ring of this compound provides a robust scaffold for the introduction of various functional groups through electrophilic aromatic substitution and subsequent transformations, ultimately leading to the desired complex heterocyclic systems.

Key Synthetic Transformations

The utility of this compound in organic synthesis is centered around a series of fundamental transformations:

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-(benzyloxy)-3-methoxybenzoic acid. This transformation is a critical step in many synthetic pathways, enabling the formation of amides, acid chlorides, and other carboxylic acid derivatives.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring is susceptible to electrophilic substitution reactions, such as nitration. This allows for the introduction of functional groups that can be further elaborated to construct complex heterocyclic systems, a common feature in many drug molecules.

-

Protecting Group Chemistry: The benzyl ether serves as a robust protecting group for the phenolic hydroxyl. Its removal, typically via catalytic hydrogenation, unmasks the phenol for further functionalization or as a key pharmacophoric feature in the final drug molecule.

Below is a logical workflow illustrating the central role of this compound in a generalized synthetic pathway towards complex drug molecules.

The Synthesis of Cediranib: A Technical Guide to Utilizing Methyl 4-(benzyloxy)-3-methoxybenzoate as a Key Precursor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Cediranib, a potent pan-VEGF receptor tyrosine kinase inhibitor, with a focus on the strategic use of Methyl 4-(benzyloxy)-3-methoxybenzoate as a readily accessible starting material. This document provides a comprehensive overview of a plausible synthetic route, complete with detailed experimental protocols, quantitative data, and visualizations of the chemical transformations and the drug's mechanism of action.

Introduction to Cediranib and its Synthesis

Cediranib, with the chemical name 4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-[3-(pyrrolidin-1-yl)propoxy]quinazoline, is a small molecule inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases (VEGFR-1, VEGFR-2, and VEGFR-3).[1][2] By blocking the signaling pathways of these receptors, Cediranib effectively inhibits angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][3] Its oral bioavailability makes it a significant agent in the landscape of targeted cancer therapies.[3][4]

The synthesis of Cediranib is a multi-step process that involves the construction of the core quinazoline scaffold followed by the strategic introduction of the indole and pyrrolidine side chains. This compound serves as an excellent precursor, providing the foundational benzene ring with the required methoxy and a protected hydroxy group, which will ultimately become the attachment point for the pyrrolidinopropoxy side chain.[5]

The Synthetic Pathway from Precursor to Cediranib

The synthesis of Cediranib from this compound can be envisioned through a series of key transformations. The overall workflow is depicted below.

Experimental Protocols

The following protocols are based on established chemical transformations for analogous structures and provide a detailed guide for each synthetic step.

Step 1: Synthesis of this compound

This precursor can be synthesized from 4-(benzyloxy)-3-methoxybenzoic acid.

-

Reaction: Esterification

-

Procedure: To a solution of methanol, add 4-(benzyloxy)-3-methoxybenzoic acid (5 g, 19.36 mmol) and concentrated sulfuric acid (2 ml). The mixture is stirred at reflux for 12 hours. After cooling, a saturated sodium bicarbonate solution is added to adjust the pH to 7. Dichloromethane is then added, and the mixture is filtered. The organic phase is evaporated on a rotary evaporator to yield the title compound.[5]

-

Quantitative Data:

| Reagent | Molecular Weight | Amount | Moles |

| 4-(benzyloxy)-3-methoxybenzoic acid | 258.27 g/mol | 5 g | 19.36 mmol |

| Methanol | 32.04 g/mol | Excess | - |

| Concentrated Sulfuric Acid | 98.08 g/mol | 2 ml | - |

| Product | 272.29 g/mol | ~5.27 g (Theor.) | - |

Step 2 to 6: Synthesis of 4-Chloro-7-(benzyloxy)-6-methoxyquinazoline

This key intermediate is synthesized from this compound through a five-step sequence: substitution (amidation/nitrile formation), nitration, reduction, cyclization, and chlorination.

-

Detailed protocols for each of these steps would involve:

-

Amidation and Dehydration to Nitrile: Conversion of the methyl ester to a primary amide followed by dehydration to the nitrile.

-

Nitration: Regioselective nitration of the benzonitrile derivative.

-

Reduction: Reduction of the nitro group to an amine using reagents like tin(II) chloride or iron in acidic medium.

-

Cyclization: Reaction of the resulting 2-aminobenzonitrile with a one-carbon source (e.g., formamide or triethyl orthoformate) to form the quinazolinone ring.

-

Chlorination: Conversion of the quinazolinone to the 4-chloroquinazoline using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.

-

A similar multi-step synthesis of a substituted 4-chloro-quinazoline from a benzoate precursor has been reported with an overall yield of 29.2%.

Step 7: Coupling with 4-Fluoro-2-methyl-1H-indol-5-ol (Ullmann Condensation)

-

Reaction: Nucleophilic Aromatic Substitution (Ullmann Condensation)

-

Procedure: A mixture of 4-Chloro-7-(benzyloxy)-6-methoxyquinazoline, 4-fluoro-2-methyl-1H-indol-5-ol, a copper catalyst (e.g., CuI), a base (e.g., K₂CO₃ or Cs₂CO₃), and a high-boiling point solvent (e.g., DMF or dioxane) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

-

Quantitative Data (Illustrative):

| Reagent | Molecular Weight | Amount (Example) | Moles (Example) |

| 4-Chloro-7-(benzyloxy)-6-methoxyquinazoline | 300.74 g/mol | 1.0 g | 3.32 mmol |

| 4-Fluoro-2-methyl-1H-indol-5-ol | 165.17 g/mol | 0.60 g | 3.63 mmol |

| Copper(I) Iodide | 190.45 g/mol | 0.13 g | 0.66 mmol |

| Potassium Carbonate | 138.21 g/mol | 0.92 g | 6.64 mmol |

| Product | 494.53 g/mol | - | - |

Step 8: Debenzylation

-

Reaction: Hydrogenolysis

-

Procedure: The benzylated intermediate is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). A palladium on carbon catalyst (5-10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the debenzylated product.

-

Quantitative Data (Illustrative):

| Reagent | Molecular Weight | Amount (Example) | Moles (Example) |

| 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-7-(benzyloxy)-6-methoxyquinazoline | 494.53 g/mol | 1.0 g | 2.02 mmol |

| 10% Palladium on Carbon | - | 0.1 g | - |

| Product | 404.42 g/mol | - | - |

Step 9: Side Chain Alkylation

-

Reaction: Williamson Ether Synthesis

-

Procedure: The debenzylated intermediate is dissolved in an aprotic polar solvent like DMF. A base such as potassium carbonate or sodium hydride is added, and the mixture is stirred. 1-(3-chloropropyl)pyrrolidine is then added, and the reaction is heated. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. Purification by column chromatography yields Cediranib.

-

Quantitative Data (Illustrative):

| Reagent | Molecular Weight | Amount (Example) | Moles (Example) |

| 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazolin-7-ol | 404.42 g/mol | 1.0 g | 2.47 mmol |

| 1-(3-chloropropyl)pyrrolidine | 147.65 g/mol | 0.44 g | 2.97 mmol |

| Potassium Carbonate | 138.21 g/mol | 0.68 g | 4.94 mmol |

| Product (Cediranib) | 450.52 g/mol | - | - |

Mechanism of Action: VEGFR Signaling Inhibition

Cediranib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of VEGF receptors. This disruption of the signaling cascade is crucial for its anti-angiogenic properties.

As illustrated, Cediranib competes with ATP for the binding site on the intracellular tyrosine kinase domain of the VEGF receptor. This prevents autophosphorylation and the subsequent activation of downstream signaling pathways that are essential for the processes of angiogenesis.[1][3]

Conclusion

The synthesis of Cediranib from this compound represents a viable and strategic approach for the production of this important anticancer agent. This guide provides a foundational framework for researchers and drug development professionals, outlining the key synthetic transformations and providing detailed, adaptable experimental protocols. The successful execution of this synthesis will contribute to the availability of Cediranib for further research and potential clinical applications in oncology.

References

Synthesis of Methyl 4-(benzyloxy)-3-methoxybenzoate from 4-(benzyloxy)-3-methoxybenzoic acid.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-(benzyloxy)-3-methoxybenzoate from its corresponding carboxylic acid, 4-(benzyloxy)-3-methoxybenzoic acid. This guide details a reliable experimental protocol, offers a comparative analysis of various synthetic methodologies, and presents a visual workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals. The esterification of 4-(benzyloxy)-3-methoxybenzoic acid is a crucial step in the elaboration of more complex molecular architectures. This document outlines the prevalent and effective methods for this transformation, with a focus on the widely utilized Fischer-Speier esterification.

Comparative Analysis of Synthesis Methods

The selection of an appropriate esterification method depends on several factors, including substrate reactivity, desired yield, and available laboratory equipment. Below is a comparative summary of common methods for the synthesis of this compound.

| Method | Reagents & Catalyst | Solvent | Temperature | Reaction Time | Typical Yield | Notes |

| Fischer-Speier Esterification | Methanol, Sulfuric Acid (catalytic) | Methanol (excess) | Reflux | 12 - 24 hours | 60 - 80%[1] | A classic and cost-effective method. The reaction is equilibrium-driven, favoring the product with a large excess of alcohol.[1] |

| Methylation with Dimethyl Sulfate | Dimethyl Sulfate, Potassium Hydroxide | Water | 40°C | ~3.5 hours | ~97%[2] | A high-yielding method, but dimethyl sulfate is toxic and requires careful handling.[2] |

| Steglich Esterification | Methanol, DCC, DMAP (catalytic) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0°C to Room Temp. | 2 - 6 hours | 85 - 95%[1] | Ideal for sterically hindered substrates and proceeds under mild conditions, though reagents are more expensive.[1] |

Detailed Experimental Protocol: Fischer-Speier Esterification

This section provides a detailed protocol for the synthesis of this compound via the Fischer-Speier esterification method.[3]

Materials:

-

4-(benzyloxy)-3-methoxybenzoic acid (5 g, 19.36 mmol)

-

Methanol

-

Concentrated Sulfuric Acid (2 mL)

-

Saturated Sodium Bicarbonate solution

-

Dichloromethane

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5 g (19.36 mmol) of 4-(benzyloxy)-3-methoxybenzoic acid in methanol.

-

Acid Addition: To the stirred solution, slowly add 2 mL of concentrated sulfuric acid.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain the reflux with stirring for 12 hours.

-

Neutralization: After cooling to room temperature, carefully add saturated sodium bicarbonate solution to the reaction mixture until the pH is adjusted to 7.

-

Extraction: Transfer the mixture to a separatory funnel and add dichloromethane. Shake vigorously and allow the layers to separate. Collect the organic phase.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to obtain the crude product.

-

Purification (Optional): The crude product can be further purified by recrystallization. For instance, dissolving the compound in ethanol and allowing for slow evaporation at room temperature can yield colorless crystals.[3]

Experimental Workflow

The following diagram illustrates the key steps in the Fischer-Speier esterification of 4-(benzyloxy)-3-methoxybenzoic acid.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-(benzyloxy)-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Methyl 4-(benzyloxy)-3-methoxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the starting materials, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Core Synthetic Strategies

The synthesis of this compound can be efficiently achieved through two principal synthetic pathways:

-

Fischer Esterification of 4-(benzyloxy)-3-methoxybenzoic acid: This acid-catalyzed esterification reaction involves the treatment of 4-(benzyloxy)-3-methoxybenzoic acid with methanol.

-

Williamson Ether Synthesis from Methyl Vanillate: This method entails the benzylation of the free phenolic hydroxyl group of methyl vanillate using a suitable benzylating agent.

The selection of the synthetic route may depend on the availability of starting materials, desired yield, and the scale of the reaction.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data for the two primary synthetic routes to this compound.

| Parameter | Fischer Esterification of 4-(benzyloxy)-3-methoxybenzoic acid | Williamson Ether Synthesis of Methyl Vanillate |

| Starting Material | 4-(benzyloxy)-3-methoxybenzoic acid | Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate) |

| Key Reagents | Methanol, Concentrated Sulfuric Acid | Benzyl Bromide, Potassium Carbonate, DMF |

| Reaction Time | 12 hours | 4 hours |

| Reaction Temperature | Reflux | 70°C |

| Typical Yield | 60-80% (estimated)[1] | ~95%[2][3] |

Experimental Protocols

Route 1: Fischer Esterification of 4-(benzyloxy)-3-methoxybenzoic acid

This protocol is adapted from a procedure reported by Li & Zhang (2012).[4]

Materials:

-

4-(benzyloxy)-3-methoxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate solution

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-(benzyloxy)-3-methoxybenzoic acid (e.g., 5 g, 19.36 mmol) in methanol.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 ml) to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Carefully add saturated sodium bicarbonate solution to neutralize the acidic mixture until the pH reaches 7.

-

Add dichloromethane to the mixture to extract the product.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Route 2: Williamson Ether Synthesis from Methyl Vanillate

This protocol is adapted from the alkylation of a similar phenolic compound.[2][3]

Materials:

-

Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate)

-

Benzyl Bromide (or Benzyl Chloride)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous Sodium Sulfate

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add methyl 4-hydroxy-3-methoxybenzoate (e.g., 1 equivalent), anhydrous potassium carbonate (e.g., 2.1 equivalents), and anhydrous N,N-dimethylformamide (DMF).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add benzyl bromide (e.g., 1.4 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 70°C and maintain for 4 hours, with stirring. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with constant stirring.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the two synthetic routes described.

Caption: Workflow for the Fischer Esterification of 4-(benzyloxy)-3-methoxybenzoic acid.

Caption: Workflow for the Williamson Ether Synthesis of Methyl Vanillate.

References

Crystal Structure of Methyl 4-(benzyloxy)-3-methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Methyl 4-(benzyloxy)-3-methoxybenzoate, an important intermediate in the synthesis of various compounds, including the anticancer drug Cediranib.[1] This document outlines the key crystallographic data, experimental procedures for its synthesis and crystallization, and a detailed description of its molecular and supramolecular structure.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the crystal data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound [1]

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₁₆H₁₆O₄ |

| Formula Weight | 272.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 5.2466 (7) Å |

| b | 17.973 (2) Å |

| c | 14.8785 (18) Å |

| α | 90° |

| β | 94.018 (3)° |

| γ | 90° |

| Volume | 1399.6 (3) ų |

| Z | 4 |

| Data Collection | |

| Diffractometer | Enraf–Nonius CAD-4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 293 K |

| Measured Reflections | 7732 |

| Independent Reflections | 2454 |

| Rint | 0.029 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.045 |

| wR(F²) | 0.138 |

| Goodness-of-fit (S) | 0.91 |

| Reflections used | 2454 |

| Parameters | 182 |

Molecular Structure

The molecule of this compound consists of a benzoate group with methoxy and benzyloxy substituents on the aromatic ring. A key feature of its conformation is the spatial relationship between the two aromatic rings. The dihedral angle between the benzene ring of the benzoate moiety and the benzene ring of the benzyl group is 85.81 (10)°, indicating they are nearly perpendicular to each other.[1]

In the crystal packing, molecules are interconnected through C—H⋯O hydrogen bonds, forming chains that propagate along the b-axis.[1] Furthermore, C—H⋯π interactions are present, which link these chains to create two-dimensional networks parallel to the (102) plane.[1]

Experimental Protocols

The synthesis and crystallization of this compound followed a well-defined procedure. The subsequent structural analysis was performed using single-crystal X-ray diffraction.

Synthesis and Crystallization Workflow

The following diagram outlines the key steps in the synthesis and crystallization of the title compound.

Detailed Methodologies

Synthesis: A solution of 4-(benzyloxy)-3-methoxybenzoic acid (5 g, 19.36 mmol) was slowly added to a solution of methanol containing concentrated sulfuric acid (2 ml).[1] The mixture was then stirred at reflux for 12 hours.[1] After cooling, a saturated sodium bicarbonate solution was added to adjust the pH to 7.[1] Dichloromethane was used for extraction, and after filtration, the organic phase was evaporated on a rotary evaporator to yield the title compound.[1]

Crystallization: Block-like colorless crystals suitable for X-ray diffraction were obtained by dissolving 0.5 g (1.84 mmol) of the synthesized compound in 25 ml of ethanol.[1] The solvent was then allowed to evaporate slowly at room temperature over a period of approximately 7 days.[1]

Structure Determination: The crystal structure was determined using an Enraf–Nonius CAD-4 diffractometer.[1] The structure was solved using SHELXS97 and refined using SHELXL97 software.[1] All hydrogen atoms were positioned geometrically and constrained to ride on their parent atoms.[1]

Logical Relationships in Structure Determination

The process of determining the crystal structure from the experimental data follows a logical progression, as illustrated in the diagram below.

References

Methodological & Application

Detailed experimental protocol for the synthesis of Methyl 4-(benzyloxy)-3-methoxybenzoate.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Methyl 4-(benzyloxy)-3-methoxybenzoate, a key intermediate in the preparation of various pharmaceutical compounds. Two primary synthetic routes are detailed, starting from either 4-(benzyloxy)-3-methoxybenzoic acid or the more readily available vanillic acid. The protocols are designed to be clear, reproducible, and scalable for laboratory settings.

Abstract

This compound is synthesized through two effective methods. The first is a direct esterification of 4-(benzyloxy)-3-methoxybenzoic acid. The second, a two-step process, begins with the benzylation of vanillic acid (4-hydroxy-3-methoxybenzoic acid) via a Williamson ether synthesis, followed by esterification of the resulting product. Both methods yield the desired compound with high purity. This guide provides detailed step-by-step protocols, reagent specifications, and data presentation to aid in the successful synthesis of this important chemical intermediate.

Reaction Scheme

Route 1: Esterification of 4-(benzyloxy)-3-methoxybenzoic acid

Route 2: Two-step synthesis from Vanillic Acid

Step 1: Benzylation of Vanillic Acid

Step 2: Esterification

Experimental Protocols

Route 1: Direct Esterification

This protocol details the synthesis of this compound from 4-(benzyloxy)-3-methoxybenzoic acid.

Materials:

| Reagent | Formula | Molar Mass ( g/mol ) |

| 4-(benzyloxy)-3-methoxybenzoic acid | C₁₅H₁₄O₄ | 258.27 |

| Methanol (anhydrous) | CH₃OH | 32.04 |

| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

Procedure:

-

To a solution of methanol, add 4-(benzyloxy)-3-methoxybenzoic acid.

-

Slowly add concentrated sulfuric acid to the solution while stirring.

-

Heat the mixture to reflux and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully add saturated sodium bicarbonate solution to neutralize the acid until the pH reaches 7.

-

Add dichloromethane to the mixture and transfer to a separatory funnel.

-

Separate the organic phase, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and evaporate the solvent from the organic phase on a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization from ethanol to yield colorless crystals of this compound.

Route 2: Synthesis from Vanillic Acid

This two-step protocol starts with the benzylation of vanillic acid.

Step 1: Synthesis of 4-(benzyloxy)-3-methoxybenzoic acid

Materials:

| Reagent | Formula | Molar Mass ( g/mol ) |

| Vanillic Acid | C₈H₈O₄ | 168.15 |

| Sodium Hydroxide | NaOH | 40.00 |

| Ethanol | C₂H₅OH | 46.07 |

| Benzyl Bromide | C₇H₇Br | 171.04 |

| Hydrochloric Acid (6 N) | HCl | 36.46 |

| Xylene | C₈H₁₀ | 106.16 |

Procedure:

-

Dissolve vanillic acid in ethanol in a round-bottom flask.

-

Add a 1 N solution of sodium hydroxide to the flask.

-

Dropwise, add benzyl bromide dissolved in ethanol to the reaction mixture over a period of 60 minutes.[1]

-

Reflux the reaction mixture for 2 hours.[1]

-

After reflux, pour the mixture into water and acidify to a pH of 2 with 6 N hydrochloric acid.[1]

-

A precipitate of 4-(benzyloxy)-3-methoxybenzoic acid will form. Collect the precipitate by filtration.

-

Recrystallize the crude product from xylene to obtain pure 4-(benzyloxy)-3-methoxybenzoic acid.[1]

Step 2: Esterification of 4-(benzyloxy)-3-methoxybenzoic acid

Follow the detailed procedure outlined in Route 1 to convert the synthesized 4-(benzyloxy)-3-methoxybenzoic acid into this compound.

Data Presentation

Table 1: Summary of Reactant Quantities and Yields for Route 1

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 4-(benzyloxy)-3-methoxybenzoic acid | 258.27 | 5.00 | 19.36 |

| Methanol | 32.04 | Excess | - |

| Sulfuric Acid | 98.08 | Catalytic | - |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) |

| This compound | 272.29 | 5.27 | - |

Table 2: Summary of Reactant Quantities and Yields for Route 2 (Step 1)

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| Vanillic Acid | 168.15 | 0.900 | 5.4 |

| Sodium Hydroxide (in 1N soln) | 40.00 | 0.440 | 11.0 |

| Benzyl Bromide | 171.04 | 1.00 | 5.8 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) |

| 4-(benzyloxy)-3-methoxybenzoic acid | 258.27 | 1.40 | 0.802 (56% yield)[1] |

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the two synthetic routes.

Caption: Synthetic routes to this compound.

Williamson Ether Synthesis Mechanism

This diagram outlines the key steps in the Williamson ether synthesis used for the benzylation of vanillic acid.

Caption: Mechanism of the Williamson ether synthesis for benzylation.

References

Application Notes and Protocols: Synthesis of Methyl 4-(benzyloxy)-3-methoxybenzoate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(benzyloxy)-3-methoxybenzoate is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals. The Fischer esterification provides a straightforward and classical method for its preparation from 4-(benzyloxy)-3-methoxybenzoic acid. This document offers a detailed, step-by-step guide for this synthesis, tailored for professionals in research and drug development.

Reaction Principle

Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction between a carboxylic acid and an alcohol.[1] In this specific application, 4-(benzyloxy)-3-methoxybenzoic acid is reacted with an excess of methanol, which serves as both the reactant and the solvent. A strong acid, typically concentrated sulfuric acid, is used as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[1] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, a large excess of the alcohol is used and the water produced is removed, often by the hygroscopic nature of the sulfuric acid catalyst.[1]

Data Presentation

The following table summarizes the key quantitative data for the Fischer esterification of 4-(benzyloxy)-3-methoxybenzoic acid.

| Parameter | Value | Reference |

| Reactants | ||

| 4-(benzyloxy)-3-methoxybenzoic acid | 5.0 g (19.36 mmol) | [2] |

| Methanol | Serves as solvent (excess) | [2] |

| Catalyst | ||

| Concentrated Sulfuric Acid | 2.0 mL | [2] |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 65 °C) | [2] |

| Reaction Time | 12 hours | [2] |

| Product | ||

| Product Name | This compound | |

| Molecular Formula | C₁₆H₁₆O₄ | [3] |

| Molecular Weight | 272.29 g/mol | [3] |

| Typical Yield | 85-95% | [4][5] |

| Appearance | Off-white solid | [6] |

Experimental Protocol

Materials and Equipment

Reagents:

-

4-(benzyloxy)-3-methoxybenzoic acid (C₁₅H₁₄O₄)

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Deionized Water

Equipment:

-

Round-bottom flask (100 mL or appropriate size)

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders and pipettes

-

Rotary evaporator

-

Filtration apparatus (Buchner funnel, filter paper)

-

pH paper or pH meter

-

Standard laboratory glassware

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Perform the reaction and all handling of volatile and corrosive chemicals in a well-ventilated fume hood.

-

Concentrated Sulfuric Acid: This is a highly corrosive and strong oxidizing agent. Handle with extreme care to avoid contact with skin and clothing. In case of contact, immediately flush with copious amounts of water.[7] The addition of sulfuric acid to methanol is exothermic and should be done slowly and with cooling if necessary.

-

Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.

-

Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

Step-by-Step Procedure

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5.0 g (19.36 mmol) of 4-(benzyloxy)-3-methoxybenzoic acid.[2]

-

Add a sufficient amount of anhydrous methanol to dissolve the starting material and to act as the reaction solvent (e.g., 40-50 mL).

-

Begin stirring the mixture.

-

Carefully and slowly, add 2.0 mL of concentrated sulfuric acid to the stirring solution.[2] An exothermic reaction will occur.

-

Attach a reflux condenser to the flask.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux using a heating mantle. The reflux temperature should be approximately 65 °C (the boiling point of methanol).

-

Maintain the reflux with continuous stirring for 12 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

After 12 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.[2] Be cautious as this will generate carbon dioxide gas.

-

Add dichloromethane to the mixture to dissolve the organic product.[2]

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with deionized water and then with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent.

-

Concentrate the filtrate using a rotary evaporator to remove the dichloromethane and obtain the crude product.[2]

-

-

Purification:

-

The crude this compound can be purified by recrystallization. A suitable solvent system, such as ethanol, can be used.[2] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Visualized Experimental Workflow

Caption: Workflow for the Fischer Esterification of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C16H16O4 | CID 5059267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. nbinno.com [nbinno.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Application Notes and Protocols: Synthesis of 4-Benzyloxy-3-methoxybenzoic Acid via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-benzyloxy-3-methoxybenzoic acid, a valuable intermediate in the preparation of various pharmaceutical compounds, including Hsp90 inhibitors and cytostatic agents.[1] The synthesis is achieved through the Williamson ether synthesis, a robust and widely used method for forming ethers.[2][3] This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[2][4][5]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 4-benzyloxy-3-methoxybenzoic acid from vanillic acid and benzyl bromide.

| Parameter | Value | Reference |

| Reactants | ||

| Vanillic Acid | 900 mg (5.4 mmol) | [6][7] |

| Sodium Hydroxide (1N) | 11 ml | [6][7] |

| Benzyl Bromide | 1 g (5.8 mmol) | [6][7] |

| Solvent | ||

| Ethanol | 18.5 ml (total) | [6][7] |

| Reaction Conditions | ||

| Temperature | Reflux | [6][7] |

| Reaction Time | 2 hours | [6][7] |

| Product Yield | ||

| 4-Benzyloxy-3-methoxybenzoic Acid | 802 mg (3.1 mmol) | [6][7] |

| Yield Percentage | 56% | [6][7] |

Experimental Protocols

This section details the methodology for the Williamson ether synthesis of 4-benzyloxy-3-methoxybenzoic acid.

Materials:

-

Vanillic acid (4-hydroxy-3-methoxybenzoic acid)

-

Sodium hydroxide (NaOH)

-

Benzyl bromide

-

Ethanol

-

Hydrochloric acid (HCl, 6N)

-

Xylene

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Dropping funnel

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask, dissolve 900 mg (5.4 mmol) of vanillic acid in 16 ml of ethanol. To this solution, add 11 ml of 1 N NaOH to deprotonate the phenolic hydroxyl group, forming the sodium phenoxide in situ.[6][7]

-

Addition of the Alkylating Agent: While stirring, add a solution of 1 g (5.8 mmol) of benzyl bromide in 2.5 ml of ethanol dropwise over a period of 60 minutes.[6][7] The reaction proceeds via an SN2 pathway, where the phenoxide ion acts as a nucleophile, attacking the primary alkyl halide.[2][4]

-

Reaction under Reflux: Once the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2 hours.[6][7] Typical temperatures for Williamson ether synthesis range from 50-100 °C.[2][4]

-

Workup and Precipitation: After the reflux period, pour the reaction mixture into 150 ml of water. Acidify the aqueous solution to a pH of 2 using 6 N HCl. This step protonates the carboxylate, leading to the precipitation of the desired product.[6][7]

-

Isolation and Purification: Collect the precipitate by filtration. The crude product can be further purified by crystallization from xylene to yield 802 mg (56% yield) of 4-benzyloxy-3-methoxybenzoic acid.[6][7]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of 4-benzyloxy-3-methoxybenzoic acid.

Caption: Workflow for the synthesis of 4-benzyloxy-3-methoxybenzoic acid.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. francis-press.com [francis-press.com]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

Application Notes & Protocols: Benzyl Group Protection of Vanillic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the strategies and protocols for the protection of the phenolic hydroxyl group of vanillic acid and its derivatives using a benzyl group. This protection is a crucial step in multi-step organic syntheses, preventing unwanted side reactions and enabling the selective modification of other functional groups within the molecule.

Introduction to Benzyl Group Protection

The benzyl (Bn) group is a widely used protecting group for hydroxyl functionalities in organic synthesis due to its stability under a broad range of acidic and basic conditions.[1][2][3] For vanillic acid and its derivatives, which possess a reactive phenolic hydroxyl group, protection is often necessary to achieve regioselective reactions at the carboxylic acid moiety or other positions on the aromatic ring. The benzyl ether linkage is robust enough to withstand many synthetic transformations and can be selectively cleaved under relatively mild conditions, most commonly through catalytic hydrogenolysis.[3][4][5]

Key Applications in Drug Development

Vanillic acid and its derivatives exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[6][7] The synthesis of more complex derivatives for drug discovery often requires the temporary protection of the phenolic hydroxyl group. For instance, in the development of novel antifungal agents, cocrystallization of vanillic acid has been explored to modify the physicochemical properties of a drug.[8] Furthermore, biocatalytic conversions of O-benzylvanillic acid to produce valuable compounds like vanillin have been investigated.[9][10][11]

Experimental Protocols

Protection of Vanillic Acid (4-O-Benzylation)

This protocol describes the benzylation of the phenolic hydroxyl group of vanillic acid using benzyl bromide in the presence of a base.

Reaction Scheme:

Caption: Benzylation of Vanillic Acid.

Protocol:

-

To a solution of vanillic acid (5.4 mmol) in ethanol (16 ml), add 1 N NaOH (11 ml).[9]

-

Over a period of 60 minutes, add a solution of benzyl bromide (5.8 mmol) in ethanol (2.5 ml) dropwise.[9]

-

Reflux the reaction mixture for 2 hours.[9]

-

After cooling, pour the mixture into 150 ml of water and acidify to a pH of 2 using 6 N HCl.[9]

-

Collect the resulting precipitate by filtration.

-

Purify the crude product by crystallization from xylene to yield 4-O-benzylvanillic acid.[9]

Deprotection of 4-O-Benzylvanillic Acid (Debenzylation)

This protocol outlines the removal of the benzyl protecting group via catalytic hydrogenolysis to regenerate the free phenolic hydroxyl group.

Reaction Scheme:

Caption: Debenzylation via Catalytic Hydrogenolysis.

Protocol:

-

Dissolve the 4-O-benzylvanillic acid in a suitable solvent such as ethanol, methanol, or ethyl acetate.[4]

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected vanillic acid.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the benzylation of vanillic acid and related compounds.

| Substrate | Reagents | Base | Solvent | Reaction Conditions | Yield (%) | Reference |

| Vanillic Acid | Benzyl bromide | NaOH | Ethanol | Reflux, 2 h | 56 | [9] |

| Vanillyl alcohol | Benzyl bromide | K₂CO₃ | Ethanol | Reflux, 3 h | 64 | [9] |

| Vanillin | Benzyl bromide | K₂CO₃ | Ethanol | Reflux, 5 h | 85 | [9] |

Alternative Protection and Deprotection Methods

While the Williamson ether synthesis and catalytic hydrogenolysis are standard procedures, several other methods for the protection and deprotection of benzyl ethers exist.

Alternative Protection Strategies:

-

Under Acidic Conditions: For substrates that are sensitive to basic conditions, benzyl trichloroacetimidate can be used for protection under acidic catalysis.[1][12]

-

Under Neutral Conditions: Reagents like 2-benzyloxy-1-methylpyridinium triflate allow for the benzylation of alcohols under neutral conditions.[12][13]

Alternative Deprotection Strategies:

-

Oxidative Cleavage: Benzyl ethers can be cleaved oxidatively using reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), particularly for p-methoxybenzyl ethers.[12] Ozone can also be employed for the oxidative removal of benzyl groups.[14]

-

Lewis Acid-Mediated Cleavage: A combination of a Lewis acid and a nucleophile can also effect the deprotection of benzyl ethers.[1]

-

Strong Acids: Strong acids can cleave benzyl ethers, but this method is limited to substrates that can tolerate harsh acidic conditions.[12]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a synthetic route involving the protection and subsequent deprotection of vanillic acid.

Caption: Synthetic Workflow with Benzyl Protection.

References

- 1. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Benzyl group - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Therapeutic Potential of Vanillin and its Main Metabolites to Regulate the Inflammatory Response and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cocrystallization-driven self-assembly with vanillic acid offers a new opportunity for surmounting fast and excessive absorption issues of antifungal drug 5-fluorocytosine: a combined theoretical and experimental research - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. Biocatalytic Synthesis of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biocatalytic synthesis of vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sphinxsai.com [sphinxsai.com]

- 12. Benzyl Ethers [organic-chemistry.org]

- 13. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]

Application Notes and Protocols for the Deprotection of the Benzyl Ether in Methyl 4-(benzyloxy)-3-methoxybenzoate Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzyl ether is a cornerstone protecting group for hydroxyl functionalities in multi-step organic synthesis, prized for its ease of installation and general stability across a wide range of chemical conditions.[1][2] The deprotection of benzyl ethers is a critical step, often performed near the final stages of a synthetic sequence. Methyl 4-(benzyloxy)-3-methoxybenzoate is a common intermediate in the synthesis of various biologically active molecules and pharmaceuticals.[3] Therefore, the efficient and clean cleavage of its benzyl ether to yield Methyl 4-hydroxy-3-methoxybenzoate is of significant practical importance.

These application notes provide a detailed overview of common debenzylation methods, quantitative data for comparison, and step-by-step experimental protocols for the successful deprotection of this compound derivatives.

Overview of Deprotection Methodologies

The selection of an appropriate debenzylation method is contingent upon the overall molecular structure, particularly the presence of other functional groups that might be sensitive to the reaction conditions. The most prevalent methods include catalytic hydrogenolysis, Lewis acid-mediated cleavage, and acid-catalyzed cleavage.

-

Catalytic Hydrogenolysis : This is the most widely used method for O- and N-debenzylation.[4] It typically involves a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen source.[1] The reaction is clean, and the primary byproduct is toluene, which is volatile and easily removed.[1] Modern continuous-flow systems, like the H-Cube®, offer enhanced safety, efficiency, and speed compared to traditional batch methods.[5][6][7]

-

Lewis Acid-Mediated Cleavage : For substrates containing functional groups susceptible to reduction (e.g., alkenes, alkynes, nitro groups), catalytic hydrogenolysis is unsuitable. In such cases, Lewis acids like boron trichloride (BCl₃) or boron tribromide (BBr₃) provide an effective alternative.[8][9] These reactions are often performed at low temperatures to enhance selectivity.[10][11] The use of a non-Lewis-basic cation scavenger, such as pentamethylbenzene, is crucial to trap the generated benzyl cation and prevent unwanted Friedel-Crafts-type side reactions on electron-rich aromatic rings.[10][11]

-

Acid-Mediated Cleavage : Strong acids can cleave benzyl ethers, but this approach is limited to substrates that can withstand harsh acidic conditions.[2] A more practical variation involves the use of solid-supported acids, which can simplify reaction workup and purification.[12][13]

Data Presentation: Comparison of Deprotection Methods

The following tables summarize quantitative data for various debenzylation protocols, allowing for an informed selection of the optimal method.

Table 1: Comparison of Catalytic Hydrogenolysis Conditions

| Catalyst | Hydrogen Source | Solvent | Temp. (°C) | Pressure | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 10% Pd/C | H₂ (balloon) | Methanol | RT | ~1 atm | 1-2 | >98 | [1][14] |

| 10% Pd/C | Ammonium Formate | Methanol | Reflux | 1 atm | 2-3 | >90 | [1][15] |

| 5% Pd/C & Pd(OH)₂/C (1:1) | H₂ (balloon) | THF/Isopropanol | RT | ~1 atm | Shortened by half | >97 | [4] |

| 10% Pd/C (H-Cube®) | H₂ (in situ) | EtOH/EtOAc (1:1) | 60 | 1-80 bar | Minutes | 80-95 |[5] |

Table 2: Comparison of Lewis Acid-Mediated Deprotection Conditions

| Lewis Acid (equiv.) | Scavenger (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| BCl₃ (2) | Pentamethylbenzene (3) | Dichloromethane | -78 | 15 min | >90 | [10][11] |

| BCl₃ (1M solution) | None specified | Dichloromethane | -78 | N/A | 92 | [8] |

| BBr₃ | None specified | N/A | N/A | N/A | Good |[9] |

Table 3: Comparison of Solid-Supported Acid-Mediated Deprotection

| Solid-Supported Acid | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Amberlyst-15 (3 equiv.) | None | Toluene | 110 | 2 | 75 | [12] |

| Amberlyst-15 (3 equiv.) | Methanol (4 equiv.) | Toluene | 110 | 2 | 80 |[12] |

Mandatory Visualizations

Caption: Reaction pathways for benzyl ether deprotection.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. thalesnano.com [thalesnano.com]

- 6. H-Cube systems - ThalesNano [thalesnano.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. atlanchimpharma.com [atlanchimpharma.com]

- 9. researchgate.net [researchgate.net]

- 10. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. thaiscience.info [thaiscience.info]

- 13. Solid-supported acids for debenzylation of aryl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. qualitas1998.net [qualitas1998.net]

- 15. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google Patents [patents.google.com]

Application Notes and Protocols for the Purification of Methyl 4-(benzyloxy)-3-methoxybenzoate by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-(benzyloxy)-3-methoxybenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is crucial for the successful formation of subsequent products and the overall efficacy and safety of the final active pharmaceutical ingredient. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, leveraging the principle that the solubility of a compound in a solvent increases with temperature. This document provides a detailed protocol for the purification of this compound via recrystallization, based on established methods for analogous compounds.

Data Presentation

The successful recrystallization of this compound relies on the selection of an appropriate solvent. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Based on available literature for this compound and its analogs, ethanol is a suitable solvent.[1] A mixed-solvent system can also be employed to optimize the recrystallization process.

Table 1: Proposed Solvent System and Parameters for Recrystallization

| Parameter | Protocol 1: Single Solvent System |

| Solvent System | Ethanol |

| Crude Compound | 1.0 g |

| Dissolving Solvent | Ethanol |

| Approx. Volume | Minimum amount required for complete dissolution at boiling point |

| Dissolution Temperature | Boiling point of ethanol (~78 °C) |

| Crystallization Temperature | Room temperature, followed by ice bath (0-4 °C) |

| Expected Crystal Appearance | Colorless, block-like crystals[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₆O₄[1] |

| Molecular Weight | 272.29 g/mol [1] |

| Appearance | Off-white solid |

| Purity (Typical) | >97% |

Experimental Protocol

This protocol details the procedure for the purification of this compound using ethanol as the recrystallization solvent.

Materials and Equipment:

-

Crude this compound

-

Ethanol (reagent grade)

-

Deionized water

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Watch glass

-

Glass stirring rod

-

Ice bath

-

Spatula

-

Vacuum oven or desiccator

Procedure:

-

Dissolution:

-

Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

-

Add a minimal amount of ethanol to the flask.

-

Gently heat the mixture on a hot plate or in a heating mantle while stirring.

-

Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.

-

-

Hot Filtration (Optional):

-

If insoluble impurities are visible in the hot solution, perform a hot filtration.

-

Preheat a clean Erlenmeyer flask and a funnel with fluted filter paper.

-

Quickly pour the hot solution through the pre-warmed funnel to remove the insoluble impurities. This step should be done rapidly to prevent premature crystallization in the funnel.

-

-

Crystallization:

-

Cover the flask containing the clear solution with a watch glass.

-

Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

-

Collection of Crystals:

-

Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

-